Butenedial

Atmospheric Chemistry Aerosol Science Reaction Kinetics

Butenedial (CAS 2363-83-9), also known as fumaraldehyde or 2-butene-1,4-dial, is an α,β-unsaturated C4 dicarbonyl compound with two reactive aldehyde groups conjugated to a central double bond. Its calculated physicochemical properties include a molecular weight of 84.07 g/mol, a boiling point of 189.5±23.0 °C, and a predicted density of 1.0±0.1 g/cm³.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 2363-83-9
Cat. No. B1234199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButenedial
CAS2363-83-9
Synonyms1,4-dioxo-2-butene
2-butene-1,4-dial
cis-2-butene-1,4-dial
fumaraldehyde
malealdehyde
malealdehyde, (E)-isomer
malealdehyde, (Z)-isomer
maleic acid aldehyde
maleic dialdehyde
maleylaldehyde
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC(=CC=O)C=O
InChIInChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H
InChIKeyJGEMYUOFGVHXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Butenedial (CAS 2363-83-9): Sourcing Guide for the Unsaturated C4 Dialdehyde with Unique Reactivity


Butenedial (CAS 2363-83-9), also known as fumaraldehyde or 2-butene-1,4-dial, is an α,β-unsaturated C4 dicarbonyl compound with two reactive aldehyde groups conjugated to a central double bond [1]. Its calculated physicochemical properties include a molecular weight of 84.07 g/mol, a boiling point of 189.5±23.0 °C, and a predicted density of 1.0±0.1 g/cm³ . This dialdehyde is a versatile intermediate in organic synthesis and a key compound in environmental and toxicological studies due to its unique reactivity profile compared to saturated analogs [1].

Why Generic Substitution of Butenedial Fails: A Comparative Reactivity Analysis


Butenedial's conjugated diene-dialdehyde structure confers a distinct chemical behavior that fundamentally differs from both saturated dialdehydes and simple α,β-unsaturated aldehydes. Attempts to substitute Butenedial with a generic dialdehyde, such as glyoxal or 1,4-butanedial, can lead to experimental failure due to significant disparities in reaction kinetics, product profiles, and mechanistic pathways [1]. Specifically, Butenedial does not substantially form acetal oligomers like glyoxal, its base-catalyzed reaction yields light-absorbing compounds, and its reaction with ammonia is both rapid and first-order in the dialdehyde [1]. These divergent properties make direct substitution untenable without extensive re-optimization, underscoring the necessity for procuring the specific compound to ensure experimental reproducibility and achieve desired outcomes [1].

Butenedial (CAS 2363-83-9) Quantitative Evidence: Where and How It Outperforms Analogs


Reaction Kinetics with Ammonia: Butenedial vs. Glyoxal

Butenedial exhibits a distinct kinetic profile in its reaction with ammonia (NHx) compared to the α-dicarbonyl glyoxal. While both form brown carbon, the butenedial/NHx reaction is described as 'fast' and follows first-order kinetics in the dialdehyde, a behavior not observed for glyoxal under comparable conditions [1]. This difference in reaction order indicates a fundamentally different rate-limiting step and mechanism.

Atmospheric Chemistry Aerosol Science Reaction Kinetics

Oligomerization Behavior: Absence of Acetal Formation in Butenedial

A key behavioral distinction is that butenedial does not substantially form acetal oligomers in aqueous solution, a common and problematic side reaction for the structurally related α-dicarbonyl glyoxal [1]. This difference was noted as one of three major differences in their chemical behavior.

Organic Synthesis Polymer Chemistry Reaction Mechanism

Base-Catalyzed Pathway: Production of Light-Absorbing Compounds

The reaction of butenedial with hydroxide (OH⁻) leads to the formation of light-absorbing compounds, a pathway that is not a prominent feature for glyoxal under similar conditions [1]. This highlights a unique atmospheric fate for butenedial, contributing to secondary organic aerosol (SOA) and brown carbon.

Atmospheric Chemistry Photochemistry Environmental Science

Reactive Metabolite vs. Parent Compound: Butenedial is the Ultimate Carcinogenic Agent

cis-2-Butene-1,4-dial is the microsomal metabolite of furan and is considered the reactive species directly responsible for furan's carcinogenic activity [1]. Studies show that while furan itself requires metabolic activation, the dialdehyde metabolite reacts directly and rapidly with cellular nucleophiles like glutathione and protein lysine/cysteine residues to form stable adducts [1].

Toxicology Drug Metabolism Carcinogenesis

Differential DNA Damage Profile Compared to Other Aldehydes

Butenedial (as malealdehyde) induces a distinct DNA damage signature in mammalian cells. Alkaline elution assays in CHO-K1 cells showed that exposure to malealdehyde resulted in both DNA cross-linking and DNA single-strand breaks [1]. In contrast, formaldehyde, acetaldehyde, and methylglyoxal only induced cross-linking, while propionaldehyde and hexanal only caused single-strand breaks [1]. This dual mode of damage is unique among the panel of aldehydes tested.

Genetic Toxicology DNA Damage Cellular Assays

Validated Research Applications for Butenedial (CAS 2363-83-9)


Atmospheric Chemistry: Studying Brown Carbon Formation Mechanisms

Butenedial is a superior model compound for investigating the formation of light-absorbing secondary organic aerosol (brown carbon) from the atmospheric oxidation of aromatic VOCs. Its reaction with ammonia is fast and first-order, leading to nitrogen-containing products, and its base-catalyzed reaction uniquely produces light-absorbing compounds, unlike the commonly studied glyoxal [1]. This makes it essential for accurate climate modeling and air quality studies [1].

Genetic Toxicology: A Reference Agent for Complex DNA Damage Studies

Butenedial serves as a key reference compound for studying cellular responses to multifaceted DNA damage. It is one of the few aldehydes known to induce both DNA cross-links and single-strand breaks simultaneously, as demonstrated in CHO cell assays [1]. This unique property makes it an ideal tool for dissecting DNA repair pathways and for validating the sensitivity of new genotoxicity assays that must detect a broad spectrum of lesions [1].

Toxicology & Bioanalysis: Standard for Furan Metabolite Adduct Research

As the reactive metabolite of the hepatocarcinogen furan, cis-2-butene-1,4-dial is the direct alkylating agent responsible for protein and DNA binding [1]. Procuring the dialdehyde is critical for synthesizing authentic adduct standards (e.g., pyrrolin-2-one and pyrrole adducts) needed to develop and validate quantitative bioanalytical methods for furan exposure assessment and mechanistic toxicology studies [1].

Water Treatment Chemistry: Investigation of Disinfection By-Product Formation

Butenedial (2-butene-1,4-dial) and its chlorinated analog are key, electrophilic ring-cleavage products formed during the chlorination of phenols in water treatment [2]. Because of its reactivity and potential health risks, this compound is a necessary analytical standard and a model electrophile for studying the formation mechanisms and toxicological relevance of disinfection by-products (DBPs) from phenolic precursors [2].

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